molecular formula C11H22N2O3 B8696281 tert-Butyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate CAS No. 911223-20-6

tert-Butyl 3-(hydroxymethyl)-4-methylpiperazine-1-carboxylate

Cat. No. B8696281
M. Wt: 230.30 g/mol
InChI Key: ZFMZQYSBINYTHP-UHFFFAOYSA-N
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Patent
US08623862B2

Procedure details

0.303 g of sodium acetate, 0.375 g of formaldehyde and 0.218 g of sodium cyanoborohydride are added to a solution of 0.5 g of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate in 50 ml of MeOH and stirred for 1 hour at RT. A saturated solution of NaHCO3 is added, it is extracted with DCM, the organic phase is dried over Na2SO4 and the solvent is evaporated under vacuum. The residue is chromatographed on silica gel, eluting with DCM/MeOH mixture. 0.31 g of the expected compound is obtained.
Quantity
0.303 g
Type
reactant
Reaction Step One
Quantity
0.375 g
Type
reactant
Reaction Step One
Quantity
0.218 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-])(=O)C.[Na+].C=O.C([BH3-])#N.[Na+].[OH:12][CH2:13][CH:14]1[NH:19][CH2:18][CH2:17][N:16]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:15]1.C([O-])(O)=O.[Na+]>CO>[OH:12][CH2:13][CH:14]1[N:19]([CH3:1])[CH2:18][CH2:17][N:16]([C:20]([O:22][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:21])[CH2:15]1 |f:0.1,3.4,6.7|

Inputs

Step One
Name
Quantity
0.303 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0.375 g
Type
reactant
Smiles
C=O
Name
Quantity
0.218 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
0.5 g
Type
reactant
Smiles
OCC1CN(CCN1)C(=O)OC(C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
it is extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel
WASH
Type
WASH
Details
eluting with DCM/MeOH mixture

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1CN(CCN1C)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.31 g
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.